molecular formula C9H10N6 B183203 3,5-Diamino-4-phenylazopyrazole CAS No. 3656-02-8

3,5-Diamino-4-phenylazopyrazole

Katalognummer: B183203
CAS-Nummer: 3656-02-8
Molekulargewicht: 202.22 g/mol
InChI-Schlüssel: BLXRKDXUWQFGAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diamino-4-phenylazopyrazole is a useful research compound. Its molecular formula is C9H10N6 and its molecular weight is 202.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,5-Diamino-4-phenylazopyrazole (DAP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two amino groups at positions 3 and 5 of the pyrazole ring and a phenyl group at position 4. Its chemical formula is C10_{10}H11_{11}N5_5, and it exhibits both hydrophilic and lipophilic properties, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that DAP derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain derivatives of DAP showed potent activity against Mycobacterium tuberculosis (M.tb), with minimum inhibitory concentrations (MICs) comparable to standard treatments like Rifampicin. The most active compounds in this series displayed MIC values around 12.5 µM, indicating their potential as anti-tuberculosis agents .

Anti-biofilm Activity

Another important aspect of DAP's biological activity is its ability to inhibit biofilm formation. Research identified 4-arylazo-3,5-diamino-pyrazoles as novel anti-biofilm agents capable of reducing cyclic di-GMP levels in Pseudomonas aeruginosa by over 70%. This reduction is crucial as biofilms contribute to chronic infections and antibiotic resistance . The structure-activity relationship (SAR) studies indicated that specific substitutions on the aryl ring significantly enhanced biofilm inhibition, highlighting the importance of functional group positioning for optimal activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogues of DAP revealed critical insights into how modifications affect biological activity. Key findings include:

CompoundSubstitutionc-di-GMP Reduction (%)Remarks
2-F-73Potent biofilm inhibitor
2-OHHydroxyl55Improved water solubility
Acetylated DerivativesN1 Position-Complete loss of activity

These results suggest that while certain substitutions can enhance activity, others may lead to a loss of function altogether .

The mechanism through which DAP exerts its effects involves the inhibition of cyclin-dependent kinases (CDKs). CDKs play a pivotal role in cell cycle regulation, and their dysregulation is often associated with cancer. DAP derivatives have shown promise as CDK inhibitors, making them potential candidates for anticancer therapies. Specifically, they target CDK9, which is implicated in various malignancies .

Case Studies

  • Anti-tuberculosis Activity : A series of DAP derivatives were tested against M.tb H37Rv strain. The most effective compound demonstrated an MIC value significantly lower than standard treatments, suggesting its potential as a new therapeutic agent against tuberculosis .
  • Biofilm Inhibition : In a study involving Pseudomonas aeruginosa, several DAP derivatives were evaluated for their ability to disrupt biofilm formation. The most effective compound led to a substantial decrease in biofilm biomass, validating its use as an anti-infective agent .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

One of the most significant applications of 3,5-diamino-4-phenylazopyrazole derivatives is their role as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer development.

Case Studies

In a study screening a library of small molecules, 4-arylazo-3,5-diamino-pyrazoles were identified as ATP antagonists with moderate potency against CDK2-cyclin E . These compounds demonstrated competitive inhibition through enzyme kinetics studies and X-ray crystallography, confirming their potential as selective CDK inhibitors.

Anti-Biofilm Agents

Recent research has highlighted the efficacy of this compound derivatives as anti-biofilm agents. Biofilms are structured communities of bacteria that are resistant to antibiotics and pose significant challenges in clinical settings.

Research Findings

A structure-activity relationship (SAR) study involving 60 analogues revealed that certain derivatives effectively reduced cyclic di-GMP levels in Pseudomonas aeruginosa, a common biofilm-forming bacterium. The most potent compound identified in this study was shown to significantly inhibit biofilm formation .

Antifungal Properties

The compound also exhibits antifungal activity. Research indicates that derivatives of this compound can be effective against various fungal infections such as aspergillosis and actinomycosis. This broad-spectrum antifungal activity opens avenues for its application in treating fungal diseases .

Eigenschaften

CAS-Nummer

3656-02-8

Molekularformel

C9H10N6

Molekulargewicht

202.22 g/mol

IUPAC-Name

4-phenyldiazenyl-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C9H10N6/c10-8-7(9(11)15-14-8)13-12-6-4-2-1-3-5-6/h1-5H,(H5,10,11,14,15)

InChI-Schlüssel

BLXRKDXUWQFGAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(NN=C2N)N

Isomerische SMILES

C1=CC=C(C=C1)NN=C2C(=NN=C2N)N

Kanonische SMILES

C1=CC=C(C=C1)N=NC2=C(NN=C2N)N

Key on ui other cas no.

3656-02-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.